molecular formula C27H23N3O9 B10943608 methyl 5-[(2-{(1Z)-1-[2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylate

methyl 5-[(2-{(1Z)-1-[2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylate

Cat. No.: B10943608
M. Wt: 533.5 g/mol
InChI Key: DIIGDBBOUULVEN-QRQIAZFYSA-N
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Description

METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE is a complex organic compound characterized by its unique structural components, including a furan ring, nitrophenoxy group, and hydrazone linkage

Properties

Molecular Formula

C27H23N3O9

Molecular Weight

533.5 g/mol

IUPAC Name

methyl 5-[[2-[(Z)-C-methyl-N-[[5-[(4-nitrophenoxy)methyl]furan-2-carbonyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C27H23N3O9/c1-17(22-5-3-4-6-23(22)37-16-21-12-14-25(39-21)27(32)35-2)28-29-26(31)24-13-11-20(38-24)15-36-19-9-7-18(8-10-19)30(33)34/h3-14H,15-16H2,1-2H3,(H,29,31)/b28-17-

InChI Key

DIIGDBBOUULVEN-QRQIAZFYSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3OCC4=CC=C(O4)C(=O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3OCC4=CC=C(O4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenoxy group: This step often involves nucleophilic substitution reactions.

    Formation of the hydrazone linkage: This is typically done through condensation reactions between hydrazine derivatives and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can lead to the formation of amines or alcohols from nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation of the furan ring can produce a diketone.

Scientific Research Applications

METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The nitrophenoxy group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-[(2-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE
  • METHYL 5-[(2-{1-[(Z)-2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE

Uniqueness

The presence of the nitrophenoxy group in METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its specific applications and effectiveness in various fields.

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